

# analytical methods for "2-((2-Chloro-4-nitrophenoxy)methyl)thiazole" characterization

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## Compound of Interest

Compound Name: 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole

CAS No.: 851545-78-3

Cat. No.: B1423185

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## Executive Summary & Molecule Profile

Target Analyte: **2-((2-Chloro-4-nitrophenoxy)methyl)thiazole** Molecular Formula:

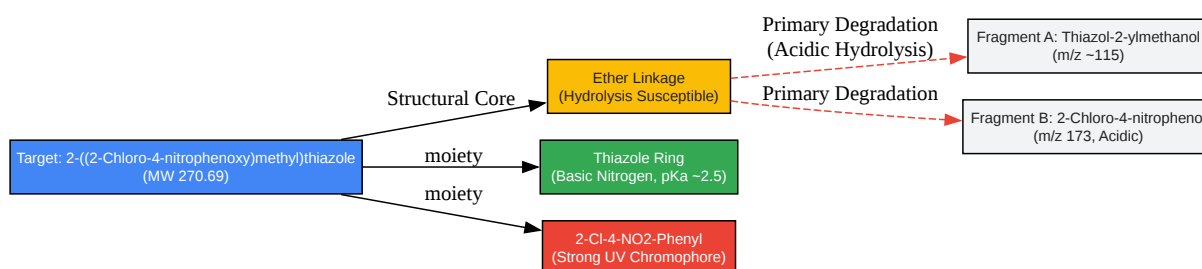
Molecular Weight: 270.69 g/mol [1]

This Application Note provides a comprehensive guide for the structural characterization and purity analysis of **2-((2-Chloro-4-nitrophenoxy)methyl)thiazole**. This molecule represents a hybrid scaffold combining a lipophilic, electron-deficient 2-chloro-4-nitrophenyl moiety with a basic, aromatic thiazole ring, linked via a labile methylene ether bridge.

The analytical challenge lies in the dual nature of the molecule: the basic thiazole nitrogen (pKa ~2.5) requires pH control during chromatography to prevent peak tailing, while the ether linkage requires monitoring for potential hydrolytic degradation.

## Structural Logic & Fragmentation Map

Understanding the molecule's weak points is essential for Mass Spectrometry (MS) interpretation and impurity profiling.



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Figure 1: Structural breakdown showing functional moieties and potential degradation pathways critical for method development.

## Protocol A: Spectroscopic Identification (Qualitative)

This section details the "Fingerprint" identification. These methods are self-validating: if the specific bands/shifts are absent, the structure is incorrect.

### A1. Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity (Nitro, Ether, Thiazole). Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Functional Group	Wavenumber ( )	Diagnostic Value
Nitro ( ) Asymmetric	1530 – 1510	Critical. Strongest band. Confirms nitration.
Nitro ( ) Symmetric	1350 – 1340	Critical. Paired with asymmetric stretch.
Ether ( )	1260 – 1200	Confirms the linkage between rings.
Thiazole Ring ( )	1480 – 1460	Characteristic heteroaromatic stretch.
Aromatic	> 3000	Weak, sharp peaks indicating unsaturation.

## A2. Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

(Preferred for solubility) or

. Reference: TMS (0.00 ppm).

- Thiazole Protons: Look for two doublets (or broad singlets) in the 7.5 – 7.9 ppm range. The proton adjacent to Nitrogen is typically more deshielded.
- Methylene Bridge ( ): A sharp singlet is expected in the 5.4 – 5.7 ppm range. Note: If this peak splits or shifts upfield (< 5.0 ppm), suspect hydrolysis.
- Phenyl Ring: The 2-chloro-4-nitro substitution pattern creates a distinct splitting pattern:
  - H3 (meta to nitro, ortho to Cl): ~8.3 ppm (Doublet, small

value ~2.5 Hz).

◦ H5 (ortho to nitro): ~8.1 ppm (Doublet of doublets).

◦ H6 (ortho to ether): ~7.4 ppm (Doublet, large

value ~9 Hz).

### A3. Mass Spectrometry (LC-MS)

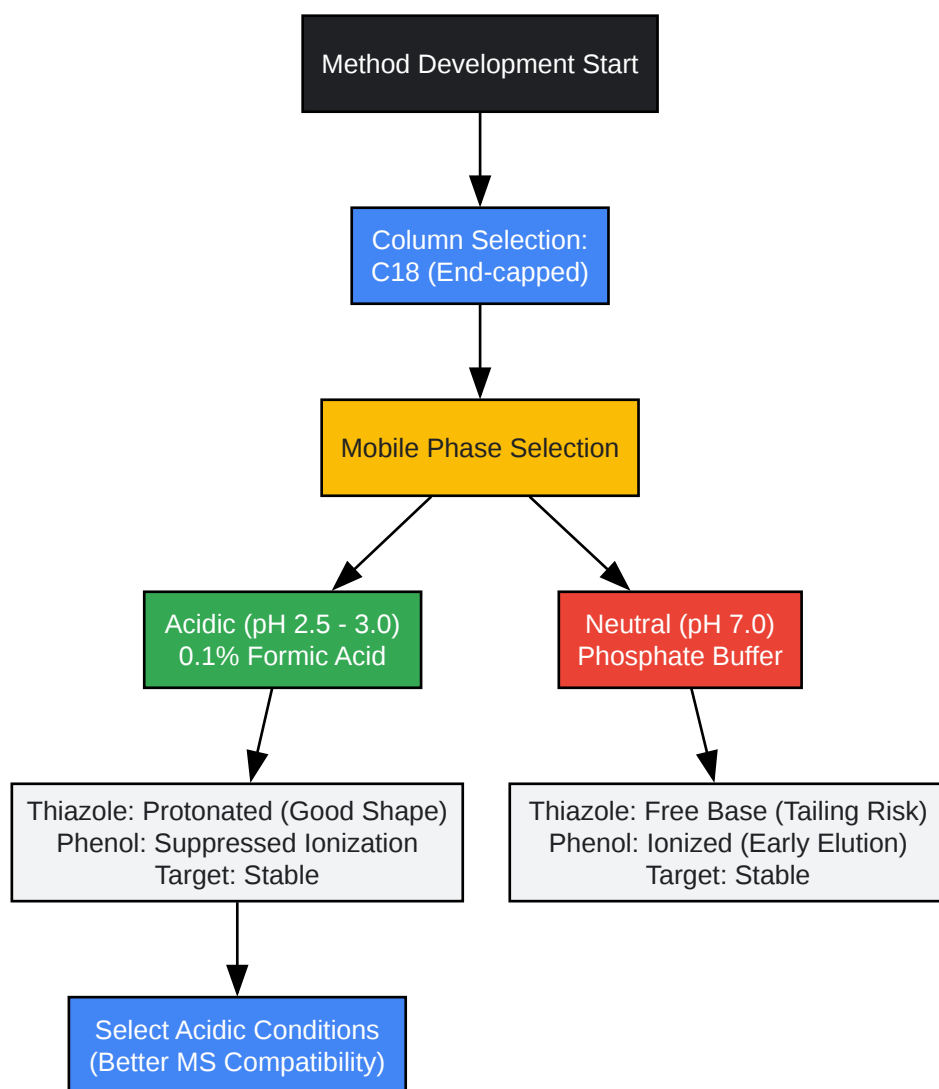
Ionization: ESI (Positive Mode). Key Diagnostic: The Chlorine Isotope Pattern.

- Molecular Ion ( ): m/z 271.
- Isotope Peak ( ): m/z 273.
- Validation Rule: The intensity ratio of m/z 271 to 273 MUST be approximately 3:1. Any deviation suggests loss of chlorine or contamination.

### Protocol B: Chromatographic Purity (Quantitative)

Challenge: Separating the neutral ether (Target) from the acidic phenol impurity (Precursor B) and the basic thiazole impurity (Precursor A).

### HPLC Method Development Strategy



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Figure 2: Decision matrix for mobile phase selection. Acidic conditions are preferred to protonate the thiazole nitrogen, preventing interaction with silanols.

## Standard Operating Procedure (SOP) for HPLC Analysis

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH),
- Mobile Phase A:

Formic Acid in Water (HPLC Grade).

- Mobile Phase B: Acetonitrile (HPLC Grade).
- Gradient Program:
  - 0-2 min: 10% B (Isocratic hold to elute polar salts).
  - 2-15 min: 10%  
90% B (Linear gradient).
  - 15-20 min: 90% B (Wash).
  - 20-25 min: 10% B (Re-equilibration).
- Flow Rate:  
.
- Detection: UV-Vis Diode Array (DAD).
  - Primary Wavelength:  
(Composite absorption of thiazole and nitro-phenyl).
  - Secondary Wavelength:  
(Specific for nitro-aromatics).
- Sample Diluent: 50:50 Water:Acetonitrile. (Ensure complete solubility; sonicate if necessary).

System Suitability Criteria (Self-Validating):

- Resolution (  
  
):  
between the Target peak and the nearest impurity (likely 2-chloro-4-nitrophenol).
- Tailing Factor (  
  
)

):

(Crucial for the thiazole moiety).

- Precision: RSD

for 5 replicate injections.

## Impurity Profiling & Degradation

The ether linkage is the "Achilles' heel" of this molecule.

- Hydrolysis: Under strongly acidic or basic conditions, the ether cleaves to reform 2-chloro-4-nitrophenol and 2-(hydroxymethyl)thiazole.
- Detection of Hydrolysis:
  - Visual: 2-Chloro-4-nitrophenol is yellow/orange, especially in basic solution. If the colorless/pale solid turns yellow, hydrolysis has occurred.
  - HPLC: The phenol is more polar and will elute significantly earlier than the target ether in Reverse Phase.

## References

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## Sources

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